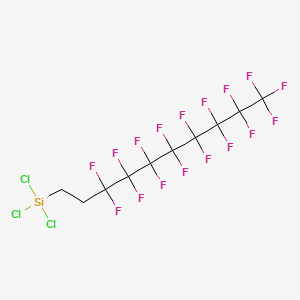

1h,1h,2h,2h-Perfluorodecyltrichlorosilane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl3F17Si/c11-31(12,13)2-1-3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)30/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFIHLXNOOCGLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17CH2CH2SiCl3, C10H4Cl3F17Si | |

| Record name | Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074376 | |

| Record name | (Perfluorooctyl)ethyltrichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78560-44-8 | |

| Record name | 1H,1H,2H,2H-Perfluorodecyltrichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78560-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078560448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Perfluorooctyl)ethyltrichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Perfluorodecyltrichlorosilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS77FG2TLX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Indispensable Role of Fluorinated Silanes in Modern Materials Science

Fluorinated silanes, a class of organosilicon compounds featuring a fluorine-rich segment, are instrumental in contemporary materials science for their ability to dramatically alter surface properties. dakenchem.comzjdy-chem.com The presence of fluorine atoms imparts a unique combination of hydrophobicity (water repellency) and lipophobicity (oil repellency), leading to surfaces with low surface energy. zjdy-chem.com This characteristic is fundamental to the development of self-cleaning, anti-fouling, and anti-icing coatings. zjdy-chem.comchemicalbook.commdpi.com

The silane (B1218182) portion of these molecules provides a robust mechanism for anchoring to a wide variety of substrates, including glass, silicon wafers, and metals. chemicalbook.comwikipedia.org This is typically achieved through the formation of strong covalent bonds with hydroxyl groups present on the material's surface. chemicalbook.com The synergy between the fluorinated tail and the reactive silane head group enables the formation of stable, durable, and highly functional surface modifications. dakenchem.complatypustech.com These attributes make fluorinated silanes essential components in the fabrication of high-performance materials for sectors ranging from microelectronics to biomedical devices. dakenchem.complatypustech.com

1h,1h,2h,2h Perfluorodecyltrichlorosilane: a Premier Precursor for Functional Surfaces

1H,1H,2H,2H-Perfluorodecyltrichlorosilane, often abbreviated as FDTS, stands out as a key precursor material due to its specific chemical structure. chemicalbook.com Its molecule consists of a long perfluorinated carbon chain attached to a trichlorosilane (B8805176) head group. wikipedia.org This structure is ideal for forming self-assembled monolayers (SAMs), which are highly ordered, single-molecule-thick layers that spontaneously form on a substrate. chemicalbook.comnih.gov

The trichlorosilane group readily reacts with surface hydroxyl groups, creating a dense and covalently bonded monolayer. chemicalbook.com The long, fluorinated tails then orient themselves away from the surface, presenting a uniform, low-energy interface to the external environment. chemicalbook.comwikipedia.org This process results in surfaces that are exceptionally hydrophobic and oleophobic. zjdy-chem.com

Below is a table summarizing the key physicochemical properties of this compound:

| Property | Value |

| Chemical Formula | C10H4Cl3F17Si wikipedia.org |

| Molecular Weight | 581.56 g/mol glpbio.com |

| Appearance | Colorless to straw-colored liquid chemicalbook.com |

| Boiling Point | 224 °C wikipedia.org |

| Density | 1.7 g/cm³ wikipedia.org |

| Solubility | Miscible with tetrahydrofuran, toluene, and other organic solvents chemicalbook.comfishersci.ca |

Key Research Domains Leveraging 1h,1h,2h,2h Perfluorodecyltrichlorosilane

Mechanistic Pathways of this compound SAM Formation

The formation of a stable and well-ordered FDTS SAM is a multi-step process that begins with reactions in the solution or vapor phase, followed by attachment to the substrate and lateral organization. The presence of water is a critical factor influencing the entire process. upenn.edu

The foundational reactions in the formation of FDTS SAMs from a trichlorosilane (B8805176) precursor involve hydrolysis and condensation. The kinetics of these reactions are paramount as they dictate the availability of reactive species for surface binding and the potential for undesirable bulk polymerization. upenn.edu

The process begins with the hydrolysis of the trichlorosilane headgroup of the FDTS molecule in the presence of trace amounts of water. This reaction replaces the chlorine atoms with hydroxyl groups, forming a reactive silanetriol intermediate (R-Si(OH)3). arxiv.org

Reaction: R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl (where R = CF₃(CF₂)₇(CH₂)₂-)

Following hydrolysis, a condensation reaction occurs. The silanol (B1196071) groups can react with the hydroxyl groups present on the substrate surface (e.g., Si-OH on a silicon wafer) to form stable, covalent siloxane bonds (Si-O-Si). This step anchors the FDTS molecule to the surface. arxiv.org

Surface Condensation: R-Si(OH)₃ + HO-Substrate → R-(OH)₂Si-O-Substrate + H₂O

Simultaneously, condensation can also occur between adjacent hydrolyzed FDTS molecules, either in the solution/vapor phase or on the surface. This intermolecular condensation forms siloxane bridges between neighboring molecules, leading to a cross-linked, two-dimensional network that enhances the stability and packing density of the monolayer. arxiv.org

Intermolecular Condensation: 2 R-Si(OH)₃ → (OH)₂-Si(R)-O-Si(R)-(OH)₂ + H₂O

The rates of these reactions are significantly influenced by factors such as the concentration of water, temperature, and pH. upenn.eduresearchgate.net While some water is essential for hydrolysis, excessive amounts can lead to rapid condensation in the bulk solution, causing the FDTS to precipitate before it can form a monolayer on the substrate. upenn.edu Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique used to monitor the kinetics of these reactions by tracking the disappearance of water and the appearance of Si-OH and Si-O-Si species. upenn.edu

In liquid-phase deposition, the behavior of FDTS molecules in solution prior to surface adsorption plays a crucial role in the quality of the resulting SAM. Under certain conditions, particularly in nonpolar solvents like isooctane, hydrolyzed FDTS molecules can exhibit complex aggregation behavior. upenn.edu

Studies have shown that once a critical concentration of hydrolyzed FDTS is reached, a burst of nucleation can occur, leading to the formation of spherical agglomerates in the solution. upenn.edu These aggregates are often described as inverse micelles, where the polar silanetriol heads group together to shield themselves from the nonpolar solvent, while the hydrophobic fluorinated tails extend outwards. upenn.edu

The formation of these solution-phase aggregates can be detrimental to the formation of a uniform monolayer. If these agglomerates deposit onto the substrate surface, they can lead to a disordered, multilayer film with compromised performance. upenn.edu Techniques such as light scattering and atomic force microscopy (AFM) are used to detect and characterize these aggregates in solution and on the surface, respectively. upenn.edu Therefore, controlling deposition conditions to favor monolayer formation over agglomeration is critical. This often involves using very short deposition times to allow surface adsorption to occur before the induction time for agglomeration is reached. upenn.edu

The process of FDTS molecules adsorbing onto a substrate from a solution or vapor phase can be described by various kinetic models. The Langmuir model of first-order adsorption is a fundamental model often used to describe the initial stages of SAM formation. This model assumes that:

Adsorption occurs at specific, localized sites on the surface.

Each site can accommodate only one molecule.

The energy of adsorption is constant and independent of surface coverage.

There are no interactions between adsorbed molecules.

The rate of adsorption is proportional to the concentration of the precursor in the fluid phase and the fraction of unoccupied surface sites (1-θ), where θ is the fractional surface coverage. The rate of desorption is proportional to the fraction of occupied sites (θ). At equilibrium, the rates of adsorption and desorption are equal, leading to the Langmuir isotherm.

While the Langmuir model provides a basic framework, the formation of FDTS SAMs often involves more complex kinetics. The initial chemisorption of individual molecules may be followed by a slower, two-dimensional organization phase where the molecules rearrange on the surface to form a densely packed, ordered monolayer. This two-step process can lead to deviations from simple first-order kinetics. Factors like intermolecular interactions and the formation of the cross-linked siloxane network also introduce complexities not accounted for in the basic Langmuir model. arxiv.org

Methodologies for this compound SAM Deposition

The deposition of high-quality FDTS SAMs can be achieved through two primary methods: liquid phase deposition and vapor phase deposition. The choice of method depends on the substrate, the desired film characteristics, and the specific application.

Liquid phase deposition is a widely used method for forming SAMs and involves immersing a substrate into a dilute solution of the precursor molecule. nih.gov

A typical LPD protocol for FDTS involves the following steps:

Substrate Preparation: The substrate (e.g., a silicon wafer with native oxide) is rigorously cleaned to remove organic and particulate contamination and to ensure a high density of surface hydroxyl groups. This often involves sonication in solvents followed by treatment with an oxygen plasma or "Piranha" solution.

Solution Preparation: A dilute solution of FDTS is prepared in an anhydrous, nonpolar organic solvent, such as isooctane, toluene, or other hydrocarbons. upenn.edufishersci.com The concentration is typically in the millimolar (mM) range. nih.gov Controlling the trace amount of water in the solvent is critical for initiating hydrolysis without causing excessive bulk polymerization. upenn.edu

Immersion: The cleaned substrate is immersed in the FDTS solution for a specific duration, which can range from minutes to several hours. researchgate.net The immersion is carried out in a controlled environment, often under an inert atmosphere (e.g., nitrogen or argon) to minimize contamination and uncontrolled reactions with atmospheric moisture.

Rinsing and Curing: After immersion, the substrate is removed from the solution and rinsed thoroughly with fresh solvent to remove any physisorbed molecules. A final curing step, often involving heating, may be performed to promote further cross-linking and enhance the stability of the monolayer.

The quality of the SAM formed by LPD is sensitive to parameters such as precursor concentration, solvent purity, water content, immersion time, and temperature. upenn.edunih.gov

Table 1: Typical Parameters for Liquid Phase Deposition of FDTS SAMs

| Parameter | Typical Value/Condition | Purpose/Significance |

|---|---|---|

| Precursor | This compound (FDTS) | Forms the self-assembled monolayer. |

| Solvent | Isooctane, Toluene, or other anhydrous nonpolar solvents | Dissolves the FDTS precursor. upenn.edufishersci.com |

| Concentration | 1-10 mM | Affects the rate of formation and potential for aggregation. nih.gov |

| Substrate | Si/SiO₂, Glass, Ceramics | Must have surface hydroxyl (-OH) groups for covalent attachment. chemicalbook.com |

| Immersion Time | Minutes to several hours | Determines the extent of surface coverage and ordering. researchgate.net |

| Atmosphere | Inert (Nitrogen, Argon) | Prevents uncontrolled reactions with atmospheric moisture. |

Vapor phase deposition has emerged as an attractive alternative to LPD, especially for coating complex geometries and micro-electromechanical systems (MEMS), where liquid-based processes can be problematic due to issues like bubble trapping. rsc.orgresearchgate.net MVD is an advanced form of VPD that allows for precise control over the deposition process.

The VPD/MVD process generally involves:

Chamber Setup: The substrate is placed in a vacuum chamber.

Precursor Introduction: The FDTS precursor is heated to increase its vapor pressure and introduced into the chamber in a gaseous state.

Catalyst Introduction: A water vapor catalyst is typically co-injected into the chamber. The water molecules adsorb onto the substrate surface, providing the necessary medium for the hydrolysis of the FDTS headgroup. wikipedia.org

Reaction and Assembly: The gaseous FDTS molecules react with the surface-adsorbed water, hydrolyze, and then covalently bond to the substrate and to each other, forming the SAM.

Purge: The chamber is purged with an inert gas to remove unreacted precursors and byproducts.

This process is typically carried out at low pressure and at room or slightly elevated temperatures (e.g., 40-50 °C). wikipedia.orgrsc.org MVD systems offer automated and highly reproducible coatings, making them suitable for industrial applications. rsc.org The resulting FDTS monolayers exhibit excellent hydrophobicity, with water contact angles often exceeding 110°. rsc.org

Table 2: Comparison of Deposition Techniques for FDTS SAMs

| Feature | Liquid Phase Deposition (LPD) | Vapor Phase Deposition (VPD/MVD) |

|---|---|---|

| Process Environment | Immersion in a dilute solution | Exposure to precursor vapor in a vacuum chamber wikipedia.org |

| Solvent Requirement | Requires significant volumes of high-purity organic solvents | Solvent-free process nih.gov |

| Control over Water | Difficult; relies on trace water in "anhydrous" solvent upenn.edu | Precise; water vapor is intentionally co-injected as a catalyst rsc.org |

| Substrate Geometry | Less suitable for complex, high-aspect-ratio structures | Ideal for coating micro- and nanostructures (e.g., MEMS) researchgate.net |

| Process Control | Sensitive to solution stability and contamination | Highly controllable and reproducible, especially with MVD systems rsc.org |

| Waste Generation | Generates significant solvent waste | Minimal waste |

Integration and Performance of 1h,1h,2h,2h Perfluorodecyltrichlorosilane in Micro/nanofabrication and Advanced Devices

Role in Nanoimprint Lithography (NIL) for Mold Release and Pattern Definition

1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) plays a critical role in nanoimprint lithography (NIL) as an anti-sticking or release layer. chemicalbook.com In NIL, a mold with nanoscale features is pressed into a curable resist on a substrate to replicate the pattern. google.com The fidelity and reproducibility of this process depend heavily on the clean separation of the mold from the cured resist. researchgate.net Adhesion between the mold and the polymer can lead to pattern defects, contamination of the mold, and reduced mold lifetime. researchgate.net

FDTS forms a low surface energy, self-assembled monolayer (SAM) on the mold surface, which is typically made of silicon or quartz. chemicalbook.comresearchgate.net The trichlorosilane (B8805176) group in the FDTS molecule covalently bonds to hydroxyl (-OH) groups present on the oxidized mold surface, creating a stable and durable coating. chemicalbook.com The long, fluorinated tail of the molecule then orients away from the surface, creating an inert, hydrophobic, and low-energy interface. chemicalbook.comresearchgate.net

This modification of the mold surface provides several key advantages:

Reduced Adhesion: The fluorinated monolayer significantly lowers the surface energy of the mold, minimizing the van der Waals and chemical interactions between the mold and the resist material. researchgate.net This reduction in interfacial adhesion is the primary factor that facilitates clean and easy mold release. researchgate.net

Improved Pattern Fidelity: By preventing the resist from sticking to the mold, FDTS ensures that the fine nanostructures are accurately transferred without distortion, cracking, or peeling. researchgate.net

Enhanced Mold Durability: The anti-sticking layer protects the delicate features on the mold from physical damage and contamination during repeated imprinting cycles, thereby extending its operational lifetime. google.com

The effectiveness of FDTS as a release agent is demonstrated by the significant increase in the water contact angle on the treated surface, indicating a successful transformation to a hydrophobic state.

| Surface | Typical Water Contact Angle | Key Characteristic | Reference |

|---|---|---|---|

| Untreated Silicon/Quartz Mold | ~0-30° | Hydrophilic, High Surface Energy | researchgate.net |

| FDTS-Coated Mold | >110° | Hydrophobic, Low Surface Energy | researchgate.netresearchgate.net |

Mitigation of Stiction and Friction in Microelectromechanical Systems (MEMS)

In the realm of Microelectromechanical Systems (MEMS), stiction—the unintended adhesion of compliant microstructures to each other or to the substrate—is a primary cause of device failure. dtu.dk Stiction can occur during the final release step of fabrication or during the operational life of the device ("in-use stiction"). dtu.dk this compound is widely applied as an anti-stiction coating to enhance the reliability and performance of MEMS devices. chemicalbook.comwikipedia.org

FDTS coatings reduce stiction by forming a stable, low-energy SAM on the surfaces of MEMS components. dtu.dk The deposition is typically carried out via a vapor-phase process, which allows the molecules to uniformly coat complex, three-dimensional microstructures. chemicalbook.comresearchgate.net The mechanism involves the covalent anchoring of the silane (B1218182) headgroup to the native oxide layer on silicon-based MEMS, while the fluorinated tail creates a non-polar, passive surface. chemicalbook.com

The benefits of FDTS coatings in MEMS include:

Adhesion Reduction: The low surface energy imparted by the FDTS monolayer significantly reduces the capillary and van der Waals forces that cause stiction. dtu.dk Research has shown that FDTS coatings can lower the work of adhesion by orders of magnitude compared to uncoated silicon oxide surfaces. researchgate.net

Friction Reduction: The inert, non-polar surface also acts as a lubricant at the microscale, reducing the coefficient of friction between moving parts. This is crucial for the performance of resonant MEMS, micro-actuators, and other devices involving contact surfaces. A static friction value of 0.08 has been reported for FDTS-coated surfaces, compared to 2.3 for oxide-coated surfaces.

High Thermal Stability: FDTS monolayers are thermally stable, capable of withstanding temperatures up to 400°C in oxygen-containing environments, which makes them compatible with many packaging and post-processing steps. substech.com

| Coating Type | Water Contact Angle (°) | Work of Adhesion (μJ/m²) | Static Coefficient of Friction | Reference |

|---|---|---|---|---|

| Uncoated Oxide | ~0-30 | ~150-200 | ~2.3 | researchgate.net |

| DDMS (Dichlorodimethylsilane) | 102-103 | 62 | 0.35 | researchgate.nettransducer-research-foundation.org |

| OTS (Octadecyltrichlorosilane) | 110 | 12 | 0.07 | researchgate.net |

| FDTS | 111 | 3 | 0.08 - 0.12 | researchgate.net |

Surface Engineering for Microfluidic Devices

In microfluidics, particularly for droplet-based applications, precise control over surface wettability is essential. nih.gov FDTS is used to functionalize the inner surfaces of microchannels, transforming them from hydrophilic to highly hydrophobic. researchgate.netrsc.org This surface modification is crucial for preventing aqueous droplets from wetting and adhering to the channel walls, which can cause inconsistent droplet size, channel clogging, and failure of the microfluidic device. nih.gov

The functionalization is achieved by depositing a self-assembled monolayer of FDTS, often through a vapor-phase process that ensures uniform coating even within enclosed microchannels. rsc.org The process results in a robust, non-wetting surface with a high water contact angle, typically around 110°. researchgate.net This hydrophobicity ensures that the aqueous phase (the droplets) has minimal interaction with the channel walls, while the continuous oil phase preferentially wets the surface. This condition is necessary for the stable generation and transport of discrete, uniform droplets. nih.gov

Research has demonstrated that water does not spontaneously enter FDTS-treated microchannels, highlighting the high degree of hydrophobicity achieved. researchgate.net This property is fundamental for many "lab-on-a-chip" applications, including digital droplet PCR (ddPCR), single-cell analysis, and high-throughput screening, where maintaining the integrity and monodispersity of droplets is paramount. researchgate.net

The surface properties of microchannels, engineered by FDTS coatings, directly influence the dynamics of emulsion formation and the resulting flow regimes. aps.org In droplet-based microfluidics, emulsions (typically water-in-oil) are generated at specific geometries like T-junctions or flow-focusing nozzles. aps.org The transition between different formation regimes—such as squeezing, dripping, and jetting—is governed by the interplay of viscous, inertial, and interfacial tension forces. aps.orgresearchgate.net

By rendering the channel walls hydrophobic, FDTS ensures that the continuous oil phase lubricates the wall, preventing the dispersed aqueous phase from making direct contact. This stable lubrication layer is critical for predictable droplet breakup from the aqueous stream. nih.gov The hydrophobicity of the channel walls promotes the formation of stable slug flow or droplet flow, where discrete aqueous plugs or droplets are separated by the continuous oil phase. researchgate.net Without such a coating on a native hydrophilic surface (like glass or oxidized PDMS), the aqueous phase would wet the walls, leading to unstable flow regimes like annular flow or complete channel fouling. researchgate.net Therefore, the FDTS functionalization is an enabling step for controlling flow patterns and generating the monodisperse emulsions that are essential for most droplet microfluidic applications. nih.gov

While glass and silicon are common materials for microfluidics, polymers like polydimethylsiloxane (B3030410) (PDMS) and poly(methyl methacrylate) (PMMA) are widely used due to their low cost, ease of fabrication, and optical transparency. rsc.orgnih.gov However, these polymers are often natively hydrophobic or can become hydrophilic and unstable after surface activation treatments like oxygen plasma, which is commonly used for bonding. nih.gov FDTS provides a reliable method to create a stable, well-defined hydrophobic surface on these polymeric devices. rsc.orgdiyhpl.us

For PDMS, a common strategy involves first activating the surface with an oxygen plasma treatment. diyhpl.usdtu.dk This creates silanol (B1196071) (Si-OH) groups on the PDMS surface, similar to those on glass, which can then serve as anchor points for the trichlorosilane head of the FDTS molecule. nih.govdiyhpl.us A subsequent vapor deposition of FDTS results in a covalently bonded, fluorinated monolayer that renders the PDMS surface durably hydrophobic. diyhpl.usdtu.dk This process is not only used for creating non-wetting microchannels but also for treating PDMS molds to act as anti-stiction masters for replica molding, enabling rapid and low-cost fabrication of microfluidic devices. dtu.dkresearchgate.net Similar vapor-phase functionalization has been successfully applied to other polymers like epoxy and polyimide, demonstrating the versatility of FDTS for engineering surfaces in a wide range of polymeric microfluidic systems. rsc.org

Contributions to Organic Electronics (e.g., Organic Thin-Film Transistors)

The application of an FDTS self-assembled monolayer serves several functions in OTFTs:

Surface Energy Reduction: The FDTS layer lowers the surface energy of the hydrophilic dielectric, which can improve the molecular ordering and morphology of the subsequently deposited organic semiconductor film. researchgate.net A well-ordered semiconductor layer generally leads to higher charge carrier mobility.

Interface Passivation: The monolayer can passivate charge trapping sites, such as hydroxyl groups, on the dielectric surface. These traps can immobilize charge carriers and degrade transistor performance. By converting these sites into inert, fluorinated groups, the FDTS treatment can lead to a lower threshold voltage and reduced hysteresis in the transistor's operation. bohrium.com

Improved Insulation: The dense, hydrophobic monolayer can help to reduce gate leakage current by acting as an additional thin insulating layer and preventing moisture adsorption at the interface. ifmo.ru

These modifications contribute to OTFTs with higher field-effect mobility, improved on/off current ratios, and more stable operation. mdpi.comresearchgate.net The use of such SAMs is a key strategy in hybrid bilayer or tri-layer dielectric systems, where a thin organic layer like FDTS is combined with a high-k inorganic dielectric to achieve both high capacitance and an optimal semiconductor interface. bohrium.comifmo.ru

| Dielectric | Semiconductor | Hole Mobility (cm²/V·s) | On/Off Ratio | Reference |

|---|---|---|---|---|

| Bare SiO₂ | Pentacene (B32325) | ~0.1 - 0.3 | 10⁴ - 10⁵ | mdpi.comresearchgate.net |

| SAM-Treated SiO₂ (e.g., FDTS) | Pentacene | ~0.3 - 0.7+ | >10⁵ | mdpi.comresearchgate.net |

Impact on Organic Semiconductor Growth and Interfacial Trap Reduction

The integration of this compound (FDTS) as a self-assembled monolayer (SAM) on dielectric surfaces, particularly silicon dioxide (SiO₂), is a critical strategy in micro/nanofabrication for enhancing the performance of advanced devices like organic thin-film transistors (OTFTs). The efficacy of FDTS stems from its ability to fundamentally alter the properties of the dielectric-semiconductor interface, which in turn dictates the growth morphology of the organic semiconductor and the density of electronic trap states. researchgate.netbrewerscience.com

FDTS molecules form a dense, covalently bonded monolayer on surfaces terminated with hydroxyl (-OH) groups. chemicalbook.comwikipedia.org The trichlorosilane head of the FDTS molecule reacts with the surface, while its heavily fluorinated tail creates a new, uniform surface that is both hydrophobic and possesses very low surface energy. chemicalbook.comwikipedia.org This modification of surface energy is a determining factor in the subsequent deposition and growth of organic semiconductor films, such as pentacene. sol-gel.netresearchgate.net

Influence on Organic Semiconductor Growth Morphology

The growth mode of an organic semiconductor is strongly correlated with the surface energy of the substrate. High-energy surfaces typically promote a layer-by-layer (Frank-van der Merwe) growth mode. Conversely, the low-energy surface created by an FDTS monolayer encourages a three-dimensional (3D) island-based (Volmer-Weber) growth mode. sol-gel.netresearchgate.net In this mode, the semiconductor molecules have a stronger affinity for each other than for the substrate, leading them to aggregate into distinct islands. sol-gel.net

This change in growth behavior has a profound impact on the crystalline quality of the semiconductor film. A low-energy surface generally reduces the initial nucleation density of the semiconductor islands. nih.gov With fewer nucleation sites, the islands can grow larger before coalescing, resulting in a film characterized by larger crystal grains and a lower density of grain boundaries. nih.govresearchgate.net Since grain boundaries are structural defects that can act as trapping sites for charge carriers and impede their transport, their reduction is paramount for achieving high device mobility. researchgate.netaps.orgnih.gov

Research on fluorinated hybrid gate insulators, which incorporate perfluoroalkyl chains to systematically reduce surface energy, provides quantitative insight into this relationship. A study that varied the concentration of a similar compound, 1H,1H,2H,2H-perfluorodecyltrimethoxysilane (PFAS), demonstrated a clear link between surface energy, pentacene morphology, and transistor performance.

| PFAS Content (mol %) | Surface Energy (mJ/m²) | Pentacene Growth Mode | Resulting Pentacene Grain Size | Field-Effect Mobility (cm²/V·s) |

|---|---|---|---|---|

| 0 | 43.5 | Layer-by-layer | Small, high boundary density | 0.5 |

| 1 | 25.6 | 3D Island Growth | Large, well-interconnected | 1.1 |

| 5 | 20.1 | 3D Island Growth | Large, but less interconnected | 0.8 |

| 10 | 17.9 | 3D Island Growth | Small, high boundary density | 0.3 |

Table 1. Impact of surface energy, modified by perfluoroalkyl content, on pentacene growth and OTFT mobility. The data shows that reducing surface energy promotes 3D island growth and larger grains, which enhances carrier mobility. However, excessively low surface energy can lead to smaller, poorly connected grains, thereby decreasing mobility. sol-gel.netresearchgate.net

Reduction of Interfacial Trap States

The FDTS monolayer plays a dual role in mitigating these traps. Firstly, by chemically bonding to the silanol groups, it passivates the dielectric surface, eliminating a major source of interfacial traps. researchgate.netresearchgate.net The resulting fluorinated surface is chemically inert and nonpolar, creating a more pristine and electronically "clean" interface for the organic semiconductor. uky.edu

Secondly, as discussed previously, the ordered growth of the semiconductor film with larger grains and fewer grain boundaries significantly reduces the number of structural defects that can act as traps. researchgate.netnih.gov The combination of surface passivation and improved film morphology leads to a substantial reduction in the total density of trap states (DOS) within the transistor's channel. researchgate.net A lower trap density results in improved device characteristics, including a higher field-effect mobility, a steeper subthreshold swing (indicating more efficient switching), and a lower threshold voltage. aps.orgaps.org

While direct quantitative data for FDTS is not always isolated, studies comparing untreated SiO₂ with surfaces treated with fluorinated polymers (which create a similarly low-energy, fluorinated interface) demonstrate the magnitude of this effect.

| Dielectric Interface | Key Surface Property | Trap Density of States (DOS) | Resulting Carrier Mobility (cm²/V·s) |

|---|---|---|---|

| diF-TES ADT / SiO₂ | High-energy, polar (-OH groups) | High | ~0.17 |

| diF-TES ADT / Cytop (Fluoropolymer) | Low-energy, nonpolar, hydrophobic | Significantly Reduced | ~1.5 |

Table 2. Comparative performance of an organic semiconductor (diF-TES ADT) on a standard SiO₂ dielectric versus a low-energy fluoropolymer (Cytop) dielectric. The fluorinated interface leads to a significant reduction in trap states and a corresponding order-of-magnitude increase in charge carrier mobility, illustrating the principle behind using FDTS treatment. uky.eduresearchgate.net

Chemical Transformations and Derivatization Strategies for 1h,1h,2h,2h Perfluorodecyltrichlorosilane

1H,1H,2H,2H-Perfluorodecyltrichlorosilane as a Precursor in Novel Fluorinated Compound Synthesis

This compound, also known as FDTS, serves as a valuable precursor in the synthesis of other fluorinated compounds due to the high reactivity of its trichlorosilane (B8805176) functional group. chemicalbook.comscbt.com This moiety allows for straightforward chemical transformations, enabling the creation of derivatives with tailored properties for specific applications. The compound is widely utilized as an intermediate in various organic synthesis processes. chemicalbook.com

A primary example of its role as a precursor is in the preparation of fluorinated alkoxysilanes. These reactions leverage the susceptibility of the silicon-chlorine bonds to nucleophilic attack by alcohols. The resulting derivatives often exhibit modified solubility, reactivity, and handling characteristics compared to the parent trichlorosilane.

One of the most common transformations is the reaction of this compound with methanol (B129727) to produce (1H,1H,2H,2H-heptadecafluorodecyl)trimethoxysilane. chemicalbook.comfishersci.com This conversion replaces the reactive chloro groups with methoxy (B1213986) groups, yielding a compound that is still capable of surface modification but with different hydrolysis kinetics. This strategic derivatization highlights the utility of FDTS as a foundational molecule for accessing a broader range of functional fluorinated silanes.

Synthetic Routes to Analogous Silane (B1218182) Derivatives (e.g., Conversion to Trimethoxysilane)

The conversion of this compound into analogous silane derivatives is a key strategy for modulating its chemical behavior. The most prominent synthetic route involves alcoholysis, where the trichlorosilane group reacts with an alcohol to form an alkoxysilane. This process is exemplified by the conversion of FDTS to its trimethoxy derivative. fishersci.com

The reaction with methanol proceeds to replace the three chlorine atoms with three methoxy groups, releasing hydrogen chloride as a byproduct. fishersci.comscbt.com A similar reaction can be performed with other alcohols, such as ethanol, to yield the corresponding triethoxysilane (B36694) derivative, 1H,1H,2H,2H-Perfluorodecyltriethoxysilane. chemicalbook.comresearchgate.net These alkoxysilane analogs are often preferred in formulations where the release of corrosive HCl is undesirable.

The table below summarizes the synthesis of common analogous silane derivatives from this compound.

| Precursor | Reactant | Product Derivative |

| This compound | Methanol | (1H,1H,2H,2H-heptadecafluorodecyl)trimethoxysilane fishersci.com |

| This compound | Ethanol | 1H,1H,2H,2H-Perfluorodecyltriethoxysilane |

These synthetic routes allow for the production of a family of fluorinated silanes from a single precursor, each with distinct reactivity and application profiles. The resulting alkoxysilanes are used in anti-reflective, release, and soil-repellent coatings. chemicalbook.com

Surface Functionalization of Nanoparticles and Composite Materials

This compound is extensively used for the surface functionalization of various materials, particularly nanoparticles and composites, to impart desirable properties such as hydrophobicity and low surface energy. chemicalbook.comchemicalbook.com The mechanism involves the reaction of the trichlorosilane headgroup with surface hydroxyl (-OH) groups present on materials like glass, ceramics, and metal oxides. chemicalbook.com This reaction forms stable, covalent siloxane (Si-O) bonds, anchoring the molecule to the surface and creating a self-assembled monolayer (SAM). chemicalbook.com The densely packed, fluorinated tails are oriented away from the surface, creating a low-energy, non-stick, and water-repellent interface. chemicalbook.com

This surface modification strategy has been successfully applied to composite materials. In one study, an epoxy nanocomposite was filled with alumina (B75360) nanoparticles and glass beads. researchgate.net Subsequent surface treatment with a related compound, 1H,1H,2H,2H-perfluorooctyltrichlorosilane, via gas or liquid phase deposition resulted in a superhydrophobic surface with water contact angles exceeding 150°. researchgate.net

The functionalization of nanoparticles for advanced materials is another key application. For instance, this compound can be incorporated with titanium oxide (TiO2) into polyvinylidene fluoride (B91410) (PVDF) membranes. scientificlabs.co.uk This modification is used in membrane distillation for water treatment, where the hydrophobic functionalization enhances water repellency and provides anti-fouling properties. scientificlabs.co.uk Self-assembled monolayers of FDTS have also been formed on titania substrates to render their surfaces hydrophobic. scientificlabs.co.uk

The following table details research findings on the surface functionalization of various materials using this compound and its analogs.

| Material / Substrate | Functionalizing Agent | Key Finding / Effect | Application |

| Epoxy composite with alumina nanoparticles | 1H,1H,2H,2H-perfluorooctyltrichlorosilane | Achieved superhydrophobicity (Water contact angle > 150°) researchgate.net | Self-cleaning surfaces researchgate.net |

| Titania (Titanium Oxide) substrates | This compound | Formation of a hydrophobic self-assembled monolayer scientificlabs.co.uk | Hydrophobic surfaces scientificlabs.co.uk |

| Polyvinylidene fluoride (PVDF) with TiO2 | This compound | Imparts hydrophobicity for improved performance scientificlabs.co.uk | Membrane distillation, anti-fouling applications scientificlabs.co.uk |

| Silicon substrates with hydroxyl groups | This compound | Creates a stable, low-energy monolayer chemicalbook.com | Microelectromechanical systems (MEMS), nanoimprint lithography chemicalbook.com |

Stability and Degradation Pathways of 1h,1h,2h,2h Perfluorodecyltrichlorosilane Thin Films

Thermal Stability and Associated Fluorine Desorption Processes

Conversely, when heated in air, the degradation process appears to be different. Studies have reported significant fluorine desorption from FDTS monolayers on silicon substrates at temperatures of 250°C and 300°C. nih.gov Under these conditions, analysis suggested that the removal of terminal CF₃ groups occurred more rapidly than the removal of CF₂ groups within the chain. nih.gov This indicates a fragmentation-based degradation pathway, which may be initiated or accelerated by oxidative processes. In general, perfluorodecylsiloxane SAMs are considered stable in air up to approximately 300°C. researchgate.netnih.gov

Interactive Table: Thermal Degradation Mechanisms of FDTS Monolayers

| Condition | Onset Temperature | Proposed Degradation Mechanism | Key Findings |

|---|---|---|---|

| Vacuum | < 300°C | Desorption of the entire molecular chain. researchgate.netacs.org | The CF₃/CF₂ peak area ratio remains constant during annealing. researchgate.netacs.org |

| Air | 250°C - 300°C | Fragmentation of the fluoroalkyl chain. nih.gov | Removal of CF₃ groups is faster than that of CF₂ groups. nih.gov |

Environmental Factors Affecting Film Integrity (e.g., Oxygen, Moisture, UV Exposure)

The long-term performance of FDTS films is significantly influenced by environmental conditions. Moisture, oxygen, and ultraviolet (UV) radiation can compromise the integrity of the monolayer, leading to a loss of performance.

UV Exposure: Ultraviolet radiation can also be detrimental to the stability of the film. While the perfluorinated chain is highly resistant to UV degradation, the energy from UV light can promote photochemical reactions, especially in the presence of oxygen and water. For other types of fluorinated polymer coatings, it has been observed that UV exposure can lead to chain scissions and photodegradation of the polymer backbone. nih.gov This can result in the breakdown of the film and a loss of surface functionality. The combination of UV irradiation and humidity is often a key factor in the degradation of protective coatings.

Strategies for Enhancing Durability and Extending Service Lifetime

Several strategies can be employed to improve the durability and prolong the functional life of FDTS thin films. These approaches focus on optimizing the film structure and enhancing its resistance to chemical and physical degradation.

Optimization of Film Deposition: The initial formation of the SAM is critical to its ultimate durability. A well-ordered, densely packed monolayer with a high degree of covalent cross-linking between adjacent molecules and to the substrate provides the best resistance to degradation. nih.gov Vapor-phase deposition methods are often preferred as they can produce more homogeneous and ordered monolayers compared to liquid-phase deposition, which can result in less stable, physically adsorbed layers. nih.gov Controlling factors such as humidity, temperature, and substrate cleanliness during deposition is paramount.

Post-Deposition Curing: After the initial deposition, a curing or annealing step can be used to drive the cross-linking reactions to completion. This thermal treatment helps to form additional Si-O-Si bonds, creating a more robust and stable two-dimensional network. This enhanced network structure can improve the film's resistance to mechanical wear and chemical attack.

Interactive Table: Durability Enhancement Strategies

| Strategy | Description | Mechanism of Improvement |

|---|---|---|

| Optimized Deposition | Control of deposition parameters (e.g., vapor-phase deposition) to form a well-ordered SAM. | Creates a denser, more uniform film with fewer defects and stronger substrate adhesion. nih.gov |

| Post-Deposition Curing | Thermal annealing after deposition. | Promotes further covalent cross-linking within the siloxane network, increasing film stability. |

| Chemical Cross-Linking | Incorporating agents that form a covalent network between polymer chains. | Enhances mechanical strength, hardness, and resistance to solvents and chemical attack. nih.govresearchgate.net |

| Composite Formation | Integrating nanoparticles into a coating which is then surface-modified. | The composite structure provides enhanced mechanical robustness and barrier properties. researchgate.net |

Advanced Analytical and Characterization Techniques Employed in 1h,1h,2h,2h Perfluorodecyltrichlorosilane Research

Surface-Sensitive Spectroscopies and Microscopies

Surface-sensitive methods are essential for evaluating the self-assembled monolayers (SAMs) formed by PFDTS, as the functional properties of the coating are determined by the composition and structure of the outermost molecular layers.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional information about a surface's topography. nanosurf.com It is extensively used to quantify the nanoscale roughness and texture of substrates before and after the application of a PFDTS coating. researchgate.netscispace.comtribology.rs Research has consistently shown that the formation of a PFDTS SAM leads to a smoother, more uniform surface. For example, studies on silicon and silica (B1680970) substrates have demonstrated a decrease in the root-mean-square (RMS) surface roughness after vapor deposition of perfluoroalkylsilane SAMs. aip.org This smoothing is attributed to the well-ordered, space-filling nature of the self-assembled molecules.

Beyond topography, AFM is a key tool for nanotribology, the study of friction, adhesion, and wear at the nanoscale. scispace.comoxinst.com The low surface energy imparted by the fluorinated tail of the PFDTS molecule significantly reduces adhesion and friction forces. researchgate.net Using an AFM tip to scan across the surface, the lateral (frictional) and normal (adhesive) forces can be precisely measured, providing quantitative data on the coating's lubricating properties. aip.org These analyses are critical for applications in microelectromechanical systems (MEMS), where reducing stiction and wear is paramount. nih.govresearchgate.net

| Substrate | Condition | RMS Roughness (nm) |

|---|---|---|

| Silicon (Si) | Uncoated | ~0.5 - 1.0 |

| PFDTS-Coated | ~0.2 - 0.4 | |

| Glass (SiO₂) | Uncoated | ~1.0 - 1.5 |

| PFDTS-Coated | ~0.5 - 0.8 |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive technique for determining the elemental composition and chemical bonding states of a material's surface (typically the top 3-10 nanometers). measurlabs.comcarleton.edu XPS is indispensable for verifying the successful deposition of a PFDTS monolayer. nih.gov

By irradiating the surface with X-rays and analyzing the energy of the emitted photoelectrons, XPS can identify the elements present. utwente.nlipfdd.de On a PFDTS-coated substrate, XPS survey scans will show peaks corresponding to fluorine (F 1s), carbon (C 1s), silicon (Si 2p), and oxygen (O 1s). researchgate.net The high-resolution C 1s spectrum is particularly informative, as it can be deconvoluted into multiple peaks that correspond to the different chemical environments of the carbon atoms within the PFDTS molecule: the perfluorinated carbons (-CF₃, -CF₂-), the hydrocarbon spacer carbons (-CH₂-), and any adventitious carbon contamination. tscienceandtech.org.uk The Si 2p spectrum helps confirm the formation of covalent Si-O-substrate bonds. researchgate.net The relative atomic concentrations calculated from the peak areas provide a semi-quantitative measure of the surface composition. researchgate.net

| Photoelectron Peak | Binding Energy (eV) | Associated Chemical Group |

|---|---|---|

| F 1s | ~689.0 | C-F bonds |

| C 1s | ~294.0 | -CF₃ |

| ~291.5 | -CF₂- | |

| ~285.0 | -CH₂- and adventitious carbon | |

| Si 2p | ~103.0 | Si-O (from substrate and siloxane bridge) |

| O 1s | ~532.5 | Si-O (from substrate) |

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of a sample's surface morphology. By scanning the surface with a focused beam of electrons, SEM provides detailed information about surface features, texture, and the uniformity of coatings. science.gov

In the context of PFDTS research, SEM is used to visually inspect the quality of the self-assembled monolayer. researchgate.net It can reveal the presence of any large-scale defects, cracks, or areas of incomplete coverage that might not be apparent from AFM scans of smaller areas. Furthermore, SEM is crucial when PFDTS is used to coat complex nanostructures. sciforum.net For example, when creating superhydrophobic surfaces by modifying arrays of silica nanoparticles or nanorods with PFDTS, SEM is used to visualize the underlying nanostructure and confirm that the PFDTS has formed a conformal coating, which is essential for the desired functionality. researchgate.netrsc.org

Bulk and Solution-Phase Characterization Methods

While surface analysis is key, understanding the behavior of PFDTS before it reaches the surface is also important for controlling the deposition process.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the structure of molecules in solution and for monitoring the progress of chemical reactions in real-time. asahilab.co.jpnih.govresearchgate.net For PFDTS, the trichlorosilane (B8805176) headgroup is highly reactive, particularly with trace amounts of water, which leads to hydrolysis (replacement of -Cl with -OH) and subsequent condensation to form oligomers. nih.govucsb.eduresearchgate.net

¹H, ¹⁹F, and ²⁹Si NMR can be used to track these reactions. nih.govresearchgate.net For instance, ¹H NMR can monitor the disappearance of the reactant's -CH₂- protons and the appearance of new signals from hydrolyzed or condensed species. nih.gov ¹⁹F NMR is particularly useful due to the high sensitivity of the fluorine nucleus and its presence in the tail group, allowing for clear tracking of the PFDTS molecule's fate in solution. researchgate.netmagritek.com This information is vital for optimizing solution stability and deposition conditions to achieve high-quality monolayers.

Dynamic Light Scattering (DLS) is a technique used to measure the size distribution of particles or molecules suspended in a liquid. fraunhofer.desci-hub.stunchainedlabs.combioanalysis-zone.com It works by measuring the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. unchainedlabs.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly. unchainedlabs.com

In PFDTS research, DLS is used to characterize the formation and size of aggregates in solution before the coating process. mdpi.comresearchgate.net The hydrolysis and condensation of PFDTS in the presence of moisture can lead to the formation of siloxane oligomers and larger agglomerates. researchgate.net These agglomerates can negatively impact the quality and uniformity of the resulting SAM. DLS provides a rapid and non-invasive way to assess the state of the PFDTS solution, helping to ensure that deposition occurs from a solution of monomers or small oligomers, which is necessary for the formation of a dense, well-ordered monolayer. nih.govnanbiosis.es

Advanced Thin Film Analysis Techniques

The characterization of FDTS thin films, which are often only a single molecule thick, requires highly sensitive surface analysis methods. Techniques such as X-ray reflectivity and spectroscopic ellipsometry are indispensable for non-destructively probing the nanoscale properties of these layers.

X-ray Reflectivity (XRR) is a powerful, non-destructive analytical technique used to determine the thickness, density, and roughness of thin films with sub-nanometer precision. nih.gov The method involves directing a beam of X-rays at a very low angle of incidence (grazing angle) towards the film surface and measuring the intensity of the reflected X-rays as a function of the angle. harvard.edu Below a certain critical angle, total external reflection occurs; above this angle, the X-ray beam penetrates the film, and the resulting interference pattern (known as Kiessig fringes) between X-rays reflected from the top surface of the FDTS film and the film-substrate interface provides detailed structural information. nih.gov

The analysis of an XRR profile yields an electron density profile normal to the surface. From this profile, key structural parameters of the FDTS monolayer can be extracted:

Film Thickness: Determined from the periodicity of the interference oscillations.

Electron Density: Calculated from the critical angle, which is directly related to the film's density. This allows for an assessment of the packing density of the FDTS molecules.

Surface and Interface Roughness: Inferred from the rate at which the reflectivity signal decreases with increasing angle. A smoother surface results in a sharper decrease.

While specific experimental XRR data for FDTS is not widely published in tabular form, the following table provides representative values for a typical fluorinated silane (B1218182) self-assembled monolayer on a silicon substrate, illustrating the type of data obtained from XRR analysis.

| Parameter | Value | Description |

|---|---|---|

| FDTS Monolayer Thickness | 1.4 - 1.6 nm | Corresponds to the length of the molecule, indicating a vertically oriented monolayer. |

| Electron Density of Film | ~0.55 e⁻/ų | Reflects the packing density of the fluorinated alkyl chains. |

| Surface Roughness (Film-Air Interface) | 0.3 - 0.5 nm | Indicates a smooth and well-ordered terminal surface. |

| Interface Roughness (Film-Substrate) | 0.2 - 0.4 nm | Characterizes the transition region between the silane headgroup and the substrate. |

Spectroscopic Ellipsometry is another non-destructive optical technique used extensively for the characterization of thin films. It measures the change in the polarization state of light upon reflection from a sample surface. By analyzing this change over a range of wavelengths, both the thickness and the optical constants (refractive index 'n' and extinction coefficient 'k') of the film can be determined with high accuracy. upenn.edu

For an ultrathin film like an FDTS monolayer, the thickness is a primary parameter of interest. Research has consistently shown that FDTS forms a monolayer with a thickness corresponding to the length of a single molecule. ugent.beugent.be This is a critical finding, as it confirms the formation of a self-limiting, single-molecule layer. The measured thickness is typically in the range of 1.4 nm, which aligns with the theoretical length of the FDTS molecule, suggesting that the molecules are oriented nearly perpendicular to the substrate surface. ugent.be For such ultrathin, transparent films, it is common practice to assume a reasonable value for the film's refractive index based on its chemical composition to accurately calculate the thickness. researchgate.net

| Parameter | Typical Value | Significance |

|---|---|---|

| Ellipsometric Thickness | ~1.4 nm | Confirms the formation of a self-assembled monolayer. ugent.be |

| Refractive Index (n) at 633 nm | ~1.38 (Modeled) | Represents the typical refractive index for a highly fluorinated organic film. |

| Extinction Coefficient (k) at 633 nm | ~0 | Indicates the film is transparent in the visible light spectrum. |

Micro-Tribological Characterization Platforms

The primary function of FDTS coatings in many applications is to reduce friction and adhesion at interfaces. chemicalbook.com Micro-tribological characterization platforms, such as pin-on-disk or reciprocating tribometers equipped with sensitive force sensors, are used to quantify these properties at the micro-scale. These instruments measure the coefficient of friction (CoF) by sliding a small probe (e.g., a diamond tip or a steel ball) against the FDTS-coated surface under a controlled normal load.

Research has shown that the application of an FDTS monolayer significantly reduces the coefficient of friction on various substrates. The low surface energy imparted by the fluorinated tail of the FDTS molecule is responsible for this lubricating effect. Studies comparing unmodified substrates with those coated with FDTS demonstrate a marked improvement in tribological properties. For instance, silicon-incorporated diamond-like carbon (Si-DLC) coatings, which already possess good frictional properties, exhibit an even lower CoF after modification with FDTS. nih.govresearchgate.net

The data below, derived from micro-tribological studies, compares the coefficient of friction for different substrates before and after the deposition of an FDTS monolayer. nih.gov

| Substrate Material | Coefficient of Friction (Unmodified) | Coefficient of Friction (FDTS Modified) | % Reduction in Friction |

|---|---|---|---|

| Silicon (Si) | 0.31 | 0.12 | 61.3% |

| Diamond-Like Carbon (DLC) | 0.24 | 0.10 | 58.3% |

| Silicon-Incorporated DLC (Si-DLC) | 0.21 | 0.08 | 61.9% |

These findings underscore the effectiveness of FDTS as a surface treatment for reducing friction in micro-scale applications. nih.gov

Q & A

Q. What are the fundamental physicochemical properties of FDTS, and how do they influence its applications in surface modification?

FDTS (C₁₀H₄Cl₃F₁₇Si) is a fluorinated trichlorosilane with a molecular weight of 581.556 g/mol. Its structure includes a perfluorodecyl chain, which confers ultra-low surface energy (26.59 mN/m in nanocomposite coatings) and strong hydrophobicity . The trichlorosilane group enables covalent bonding to hydroxylated surfaces (e.g., glass, metals, or oxides), forming self-assembled monolayers (SAMs). These properties make FDTS ideal for anti-fouling coatings, corrosion-resistant layers, and superhydrophobic surfaces .

Q. How is FDTS utilized in forming self-assembled monolayers (SAMs), and what substrates are compatible?

FDTS forms SAMs via hydrolysis and condensation reactions on hydroxylated surfaces. Common substrates include silicon wafers, glass, and metals (e.g., Q235 steel). The process involves immersing the substrate in an FDTS solution (often diluted in solvents like toluene or hexane) under controlled humidity. Optimal SAM formation requires anhydrous conditions to prevent premature hydrolysis . Characterization via water contact angle (WCA ≥ 150°) and atomic force microscopy (AFM) confirms monolayer quality .

Q. What methodologies are employed to synthesize FDTS-modified coatings for superhydrophobicity?

The sol-gel method is widely used. For example, hydrophobic nanoparticles are synthesized by modifying silica or ZnO with FDTS, followed by embedding in polymers like poly(dimethylsiloxane) (PDMS). This creates micro-/nanostructures with WCA > 150° and sliding angles < 5° . Plasma etching or fluororubber resin integration enhances mechanical durability and self-healing properties .

Advanced Research Questions

Q. How can researchers resolve contradictions between adhesion strength and hydrophobicity in FDTS-based coatings?

FDTS reduces surface energy but may compromise adhesion. Arukalam et al. addressed this by blending FDTS with PDMS-ZnO nanocomposites, achieving a balance between low adhesion strength (1.88 MPa) and high corrosion resistance (Rct = 2.40E+05 Ω·cm²) . Advanced strategies include:

Q. What experimental approaches optimize FDTS deposition for nanoimprint lithography (NIL) release layers?

In NIL, FDTS serves as a release layer (10–30 Å thickness) to prevent bonding between silicon masters and nickel stampers. Molecular vapor deposition (MVD) at 15 Å thickness ensures uniformity and minimal defects. Post-deposition annealing at 120°C improves packing density. Validation includes X-ray photoelectron spectroscopy (XPS) to confirm fluorine coverage and peel-off tests to assess release efficiency .

Q. How do environmental factors (e.g., humidity, temperature) impact FDTS SAM stability, and how can degradation be mitigated?

FDTS SAMs degrade under prolonged UV exposure or high humidity (>60% RH). Studies show:

- Thermal stability : SAMs remain intact up to 200°C but decompose above 300°C .

- Humidity resistance : Hydrolysis can be minimized by post-treatment with alkylchlorosilanes or encapsulation with fluoropolymers .

- Accelerated aging tests : Exposing SAMs to 85°C/85% RH for 1,000 hours quantifies degradation via WCA reduction and XPS analysis .

Q. What advanced characterization techniques are critical for analyzing FDTS-modified surfaces?

- White light interferometry (WLI) : Measures surface roughness (Ra < 50 nm for optimal hydrophobicity) .

- Electrochemical impedance spectroscopy (EIS) : Quantifies corrosion protection (e.g., Rct values) in coated metals .

- Time-of-flight secondary ion mass spectrometry (ToF-SIMS) : Maps fluorine distribution to assess SAM homogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.